molecular formula C16H20N2O4 B14083749 N,N-DMT-d4 (fumarate)

N,N-DMT-d4 (fumarate)

Cat. No.: B14083749
M. Wt: 308.36 g/mol
InChI Key: OHMVTPSXVQQKPA-IORFDXRYSA-N
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Description

N,N-DMT-d4 (fumarate) is a deuterated analog of N,N-Dimethyltryptamine (DMT), a potent serotonergic hallucinogen that occurs naturally in various plants and animals . This high-purity compound is designed for use as a critical internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate pharmacokinetic studies of DMT . Researchers investigating the neuropharmacology of psychedelics will find this analog invaluable, as deuterium labeling provides enhanced molecular stability without significantly altering the core biological activity of the molecule. DMT exerts its primary psychedelic effects through potent agonist activity at the serotonin 5-HT2A receptor in the central nervous system, highly affecting perception, mood, and cognition . Its research applications extend to studying the trace amine-associated receptor (TAAR) and the sigma-1 receptor, suggesting a complex and multifaceted mechanism of action that goes beyond the classic serotonin system . The endogenous role of DMT is a subject of ongoing scientific inquiry, with hypotheses suggesting it may function as a neurotransmitter and be involved in neuroprotective mechanisms and immune modulation . The fumarate salt form of this deuterated compound offers improved stability and handling characteristics compared to the freebase, facilitating long-term storage . N,N-DMT-d4 (fumarate) is supplied with detailed analytical documentation, including Certificate of Analysis (CoA) data confirming its chemical identity, isotopic purity, and composition. This product is strictly for research purposes in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers must adhere to all applicable laws and regulations governing the handling of controlled substances and research chemicals. For comprehensive product handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

308.36 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2;

InChI Key

OHMVTPSXVQQKPA-IORFDXRYSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reduction of 2-(3-Indolyl)-N,N-Dimethylacetamide with Lithium Aluminium Deuteride

The most documented method involves the reduction of 2-(3-indolyl)-N,N-dimethylacetamide (1) using lithium aluminium deuteride (LiAlD4), as outlined in Scheme 1 of EP4138818B1. This two-step process begins with the synthesis of the acetamide precursor via N,N-dimethylation of tryptamine, followed by deuteration:

  • Deuteride Reduction :
    LiAlD4 selectively reduces the amide carbonyl to a deuterated ethylamine side chain. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving >95% deuteration at the α- and β-positions. Excess LiAlD4 must be avoided to prevent over-reduction to tertiary amines.

  • Work-Up and Isolation :
    Quenching with deuterium oxide (D2O) ensures retention of deuterium labels. The crude product is extracted into ethyl acetate and purified via silica gel chromatography, yielding DMT-d4 freebase as a pale-yellow oil.

Table 1: Reaction Conditions for LiAlD4-Mediated Reduction

Parameter Value/Range Impact on Yield/Purity
Temperature 0–25°C Higher temps risk byproducts
LiAlD4 Equivalents 1.2–1.5 eq Excess reduces selectivity
Solvent Anhydrous THF Ensures reagent stability
Reaction Time 4–6 hours Complete conversion observed

Fischer Indole Synthesis with Deuterated Aldehydes

An alternative route employs a Fischer indole reaction between deuterated 4-(dimethylamino)butyraldehyde diethyl acetal (2) and phenylhydrazine derivatives. This method, adapted from continuous-flow protocols for non-deuterated DMT, enables rapid cyclization under acidic conditions:

  • Deuterated Aldehyde Preparation :
    4-(Dimethylamino)butyraldehyde-d4 is synthesized via deuteration of the corresponding aldehyde using Pd/C and D2 gas, achieving >98% isotopic purity.

  • Continuous-Flow Cyclization :
    A mixture of deuterated aldehyde (2), phenylhydrazine hydrochloride, and sulfuric acid (5% v/v) in water/acetonitrile undergoes cyclization at 140°C for 10 minutes in a tubular reactor. In-line liquid-liquid extraction with ethyl acetate isolates the freebase, yielding 85–90% DMT-d4.

Optimization of Deuterium Incorporation

Isotopic Purity and Byproduct Analysis

Achieving >99% deuterium incorporation requires stringent control of reducing agents and solvents. In batch reductions, substituting LiAlH4 with LiAlD4 in stoichiometric ratios ensures minimal protium contamination. LC-MS analysis reveals that deviations from 1.2–1.5 eq of LiAlD4 result in mixed deuteration (e.g., DMT-d3 or DMT-d2).

Table 2: Isotopic Incorporation Efficiency

Reducing Agent % DMT-d4 % DMT-d3 % DMT-d2
LiAlD4 (1.2 eq) 95.2 3.1 1.7
LiAlD4 (1.5 eq) 98.7 1.0 0.3
LiAlH4/LiAlD4 (1:1) 48.5 32.4 19.1

Solvent and Temperature Effects

Non-polar solvents like THF favor selective deuteration, whereas polar aprotic solvents (e.g., DMF) promote side reactions. Elevated temperatures (>40°C) during reduction accelerate deuterium exchange with protium, reducing isotopic purity.

Salt Formation and Crystallization

Fumarate Salt Preparation

DMT-d4 freebase is converted to its fumarate salt via acid-base reaction in acetone:

  • Acid Addition :
    Fumaric acid (0.5 eq) is added to a stirred solution of DMT-d4 in acetone at 25°C. The mixture is stirred for 1 hour, inducing precipitation.

  • Crystallization :
    The precipitate is filtered, washed with cold acetone, and dried under vacuum. X-ray diffraction confirms a 2:1 (DMT-d4:fumaric acid) stoichiometry.

Table 3: Fumarate Salt Characterization

Parameter Value Method
Melting Point 168–170°C DSC
Purity >99.5% HPLC (UV 280 nm)
Solubility (H2O) 45 mg/mL USP 32

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows no detectable N-oxide formation in the fumarate salt, compared to 12% degradation in the freebase.

Scalability and Industrial Relevance

Batch vs. Continuous-Flow Synthesis

Batch methods suit small-scale production (1–10 g), while continuous-flow systems enable kilogram-scale synthesis. A gram-scale trial produced 4.75 g of DMT-d4 fumarate (93% yield) using telescoped flow extraction.

Table 4: Scalability Comparison

Method Scale (g) Yield (%) Purity (%)
Batch Reduction 10 88 99.1
Continuous-Flow 100 91 99.6

Environmental Impact

The continuous-flow approach reduces solvent consumption by 60% compared to batch processes, aligning with green chemistry principles.

Scientific Research Applications

N,N-Dimethyltryptamine (DMT) is a substituted tryptamine occurring in many plants and animals, including humans . It is known for producing brief and intense psychedelic effects when ingested .

Note: The query requests information on "N,N-DMT-d4 (fumarate)", a deuterated form of DMT. However, the search results primarily discuss DMT or DMT fumarate. Due to the limited information specifically on N,N-DMT-d4 (fumarate), the following sections will cover the applications of DMT and DMT fumarate, with the understanding that some information may be relevant to the deuterated form as well.

Scientific Research Applications

DMT has potential therapeutic applications for treating psychiatric disorders . It may also be a useful experimental tool for exploring how the brain works and a clinical tool for treating anxiety and psychosis . Studies include:

  • Psychedelic Research DMT produces profound alterations in perception, cognition, mood, and affect in humans .
  • Neurotransmitter Research Increasing evidence suggests that endogenous DMT plays essential roles in various processes in the periphery and central nervous system and may act as a neurotransmitter .
  • Immunomodulatory Potential DMT and 5-MeO-DMT exhibit immunomodulatory potential through the Sigma-1 receptor of human immune cells, which may contribute to significant anti-inflammatory effects and tissue regeneration .

Studies on DMT Administration

Strassman et al. (1994a, 1994b) have reported dose–response data for intravenously administered DMT fumarate in experienced hallucinogen users .
A study on rats administered DMT-fumarate intravenously at varying doses (0.75 mg/kg, 3.75 mg/kg, and 7.5 mg/kg) examined the neurochemical and neurophysiological effects . The DMT-fumarate was dissolved in saline and administered as an intravenous bolus over 5 minutes . EEG data were recorded, and OFM samples were collected for ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS) analysis .

Endogenous DMT Production

Julius Axelrod's 1961 study in Science identified an N-methyltransferase enzyme in a rabbit's lung capable of mediating the biotransformation of tryptamine into DMT . This finding sparked scientific interest in endogenous DMT production in humans and other mammals . In 2013, researchers reported DMT in the pineal gland microdialysate of rodents . A 2014 study reported the biosynthesis of DMT in the human melanoma cell line SK-Mel-147, including details on its metabolism by peroxidases .

Potential Clinical Uses

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-DMT (Fumarate)
  • Structure: Non-deuterated form (C₁₂H₁₆N₂·C₄H₄O₄).
  • Applications : Used in neuroscience research to study serotonin receptor interactions and psychedelic effects .
  • Safety : Classified for acute toxicity (oral, dermal, inhalation) with hazard statements H302, H312, and H332 .
MET Fumarate (Methyl-Ethyltryptamine Fumarate)
  • Structure : Contains ethyl and methyl groups on the amine (C₁₃H₁₈N₂·C₄H₄O₄) .
  • Applications: A research chemical in psychedelic studies, noted for shorter duration and distinct receptor affinity compared to DMT .
  • Safety: Limited toxicity data; labeled as a potent psychedelic with acute risks .
Dimethyl Fumarate (DMF)
  • Structure : Fumaric acid ester (C₆H₈O₄) .
  • Applications : FDA-approved for relapsing-remitting multiple sclerosis (MS) via Nrf2 pathway activation .
  • Safety : Gastrointestinal side effects (e.g., nausea) but low treatment discontinuation rates (<1%) .

Pharmacokinetic and Pharmacodynamic Differences

Parameter N,N-DMT-d4 (Fumarate) N,N-DMT (Fumarate) MET Fumarate Dimethyl Fumarate (DMF)
Metabolic Stability Enhanced via deuterium Rapid hepatic metabolism Moderate stability Hydrolyzed to active metabolite
Half-Life Prolonged (isotope effect) Short (~15 mins) Intermediate (~2-4 hrs) 5-12 hours
Primary Use Analytical reference Psychedelic research Behavioral studies MS therapy

Q & A

Q. How should N,N-DMT-d4 (fumarate) solutions be prepared and standardized to ensure analytical reproducibility?

Methodological Answer:

  • Use certified reference materials (CRMs) at known concentrations (e.g., 100 µg/mL in methanol) for calibration .
  • Validate solution stability by monitoring degradation under varying storage conditions (e.g., temperature, light exposure) via LC-MS/MS, ensuring deuterium retention ≥99% isotopic purity .
  • Employ internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .

Q. What safety protocols are critical when handling N,N-DMT-d4 (fumarate) in laboratory settings?

Methodological Answer:

  • Follow hazard communication standards: avoid inhalation, skin contact, and eye exposure; use PPE (gloves, lab coats, fume hoods) .
  • Review Safety Data Sheets (SDS) for first-aid measures (e.g., decontamination protocols for spills) and disposal guidelines compliant with institutional chemical waste policies .
  • Document storage conditions (e.g., desiccated, -20°C) to prevent hygroscopic degradation .

Q. How can researchers verify the structural integrity of N,N-DMT-d4 (fumarate) in synthesized batches?

Methodological Answer:

  • Combine high-resolution mass spectrometry (HRMS) for exact mass determination (<2 ppm error) and ¹H/²H NMR to confirm deuterium placement and fumarate counterion stoichiometry .
  • Cross-validate with FT-IR to identify functional groups (e.g., amine, carboxylate) and rule out byproducts .

Advanced Research Questions

Q. What experimental design strategies optimize dissolution testing for N,N-DMT-d4 (fumarate) in pharmacokinetic studies?

Methodological Answer:

  • Apply a factorial design to test variables: dissolution medium (pH 1–7.4), agitation rate (50–150 rpm), and apparatus (USP I/II) .
  • Use ANOVA to identify significant factors affecting dissolution profiles, ensuring reproducibility (RSD <5%) .
  • Validate with in vitro-in vivo correlation (IVIVC) models to predict bioavailability .

Q. How can metabolomic approaches elucidate N,N-DMT-d4 (fumarate)’s neuropharmacological mechanisms?

Methodological Answer:

  • Perform untargeted GC-MS or LC-HRMS metabolomics on neuronal cell lines (e.g., SH-SY5Y) to identify pathway perturbations (e.g., tryptamine metabolism, mitochondrial function) .
  • Integrate with isotopic tracing to track deuterium incorporation and distinguish endogenous vs. exogenous metabolite pools .
  • Use multivariate statistics (PCA, OPLS-DA) to correlate dose-dependent metabolic shifts with neuroprotective or cytotoxic outcomes .

Q. How should researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated analogs?

Methodological Answer:

  • Quantify isotopic effects via parallel studies comparing N,N-DMT-d4 and N,N-DMT in vivo (e.g., plasma half-life, brain penetration) .
  • Validate analytical methods (e.g., LC-MS/MS) to ensure no cross-interference between deuterated and protiated forms .
  • Apply compartmental modeling to assess kinetic isotope effects (KIEs) on metabolic clearance rates .

Q. What strategies ensure FAIR-compliant data management for N,N-DMT-d4 (fumarate) research?

Methodological Answer:

  • Adopt NFDI4Chem guidelines: store raw data (spectra, chromatograms) in open formats (mzML, JCAMP-DX) with metadata (e.g., instrument parameters, calibration curves) .
  • Use electronic lab notebooks (ELNs) to document protocols and link datasets to publications via persistent identifiers (DOIs) .
  • Submit to discipline-specific repositories (e.g., Chemotion) with FAIR metadata templates .

Q. How can researchers differentiate N,N-DMT-d4 (fumarate) from structural analogs in complex mixtures?

Methodological Answer:

  • Utilize tandem MS (MS/MS) with collision-induced dissociation (CID) to characterize fragmentation patterns unique to deuterated tryptamines .
  • Pair with ion mobility spectrometry (IMS) to resolve co-eluting isomers based on collision cross-section differences .

Data Analysis & Reproducibility

Q. What statistical methods address variability in N,N-DMT-d4 (fumarate) receptor-binding assays?

Methodological Answer:

  • Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values, with bootstrap resampling to estimate confidence intervals .
  • Use Grubbs’ test to identify outliers in triplicate measurements and repeat experiments if CV >15% .

Q. How should conflicting results in N,N-DMT-d4 (fumarate) neuroimaging studies be analyzed?

Methodological Answer:

  • Conduct meta-analyses of published datasets using random-effects models to account for inter-study heterogeneity .
  • Replicate experiments under standardized conditions (e.g., identical MRI field strength, ROI definitions) and publish negative results to reduce bias .

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